4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-N-(thiophen-2-yl)piperidine-1-carboxamide

Description

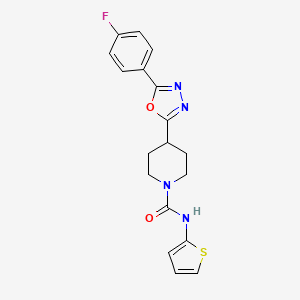

4-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)-N-(thiophen-2-yl)piperidine-1-carboxamide is a heterocyclic compound featuring:

- A 1,3,4-oxadiazole core substituted with a 4-fluorophenyl group at position 3.

- A piperidine ring linked to the oxadiazole at position 2.

- A carboxamide bridge connecting the piperidine to a thiophen-2-yl substituent.

Properties

IUPAC Name |

4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-N-thiophen-2-ylpiperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17FN4O2S/c19-14-5-3-12(4-6-14)16-21-22-17(25-16)13-7-9-23(10-8-13)18(24)20-15-2-1-11-26-15/h1-6,11,13H,7-10H2,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBIVDWFBWVYTMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=NN=C(O2)C3=CC=C(C=C3)F)C(=O)NC4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17FN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-N-(thiophen-2-yl)piperidine-1-carboxamide typically involves multiple steps:

Formation of the Oxadiazole Ring: This step often involves the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

Introduction of the Fluorophenyl Group: This can be achieved through a nucleophilic aromatic substitution reaction.

Attachment of the Piperidine Carboxamide Moiety: This step usually involves the reaction of the oxadiazole intermediate with a piperidine derivative under amide coupling conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-throughput screening techniques and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-N-(thiophen-2-yl)piperidine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The oxadiazole ring can be reduced under specific conditions.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products

Oxidation: Sulfoxides or sulfones of the thiophene ring.

Reduction: Reduced forms of the oxadiazole ring.

Substitution: Various substituted derivatives of the fluorophenyl group.

Scientific Research Applications

4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-N-(thiophen-2-yl)piperidine-1-carboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects in various diseases.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-N-(thiophen-2-yl)piperidine-1-carboxamide involves its interaction with specific molecular targets. The fluorophenyl group and oxadiazole ring may interact with enzymes or receptors, modulating their activity. The piperidine carboxamide moiety can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Modifications in Heterocyclic Cores

Compound A : N-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)-3,4-dihydroisoquinoline-2(1H)-carboxamide

- Key Difference: Replaces the piperidine-thiophene-carboxamide unit with a dihydroisoquinoline scaffold.

- Impact: The rigid dihydroisoquinoline may enhance binding affinity to planar aromatic pockets in targets like kinases or GPCRs. Molecular weight = 338.34 .

Compound B : N-(4-Fluorophenyl)-5-piperidin-3-yl-1,3,4-thiadiazole-2-carboxamide

- Key Difference : Substitutes 1,3,4-oxadiazole with 1,3,4-thiadiazole (sulfur replaces oxygen).

- Impact : Increased lipophilicity and altered electronic properties due to sulfur’s polarizability. Molecular weight = 306.36 .

Compound C : 1-((4-Fluorophenyl)sulfonyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide

- Key Difference : Introduces a sulfonyl group on the piperidine ring.

Substituent Variations

Compound D : 3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)piperidine-1-carboxamide

- Key Difference : Uses 1,2,4-oxadiazole (vs. 1,3,4) and a 2-methylphenyl carboxamide.

- Impact : Altered regiochemistry may affect binding orientation in active sites. Reported to exhibit high binding affinity in antituberculosis targets .

Compound E : 2-((5-(5-Bromobenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-fluorophenyl)acetamide

- Key Difference : Incorporates a benzofuran-thioether linker and bromine substituent.

- Impact : Bromine’s electron-withdrawing effect and benzofuran’s planar structure may improve π-π stacking interactions. Demonstrated tyrosinase inhibition activity .

Pharmacophoric and Pharmacokinetic Profiles

Biological Activity

The compound 4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-N-(thiophen-2-yl)piperidine-1-carboxamide is a member of the oxadiazole family and has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C_{15}H_{14}F_{N}_{5}O_{2}S, with a molecular weight of approximately 345.36 g/mol. The oxadiazole ring is known for its bioisosteric properties, which contribute to the compound's pharmacological potential.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Oxadiazole derivatives often exhibit inhibitory effects on various enzymes. For instance, they have shown potency against human deacetylase Sirtuin 2 (HDSirt2) and carbonic anhydrase (CA) .

- Antitumor Activity : Research indicates that oxadiazole derivatives can display significant cytotoxicity against various cancer cell lines. The compound's structural features allow it to interact with cellular targets leading to apoptosis in tumor cells .

- Antimicrobial Properties : Compounds with similar structures have been reported to possess antibacterial and antifungal activities, making them potential candidates for treating infections .

Antitumor Activity

A study evaluated the antitumor efficacy of oxadiazole derivatives against multiple cancer cell lines, including:

- HeLa (cervical cancer)

- CaCo-2 (colon adenocarcinoma)

- 3T3-L1 (mouse embryo)

The results demonstrated varying degrees of cytotoxicity, with some derivatives achieving IC50 values as low as 2.76\mu M against specific cell lines .

Antimicrobial Activity

The compound's potential as an antimicrobial agent was assessed through Minimum Inhibitory Concentration (MIC) tests against various pathogens. Similar oxadiazole derivatives have shown MIC values ranging from 3.12\mu g/mL to 12.5\mu g/mL against Staphylococcus aureus and Escherichia coli .

Case Studies

- Case Study on Anticancer Activity : A derivative similar to the target compound exhibited significant activity against a panel of 12 human tumor cell lines with selectivity towards renal cancer cells, indicating its potential as a targeted therapy for specific cancer types .

- Antimycobacterial Activity : Research into related compounds has revealed promising results against Mycobacterium tuberculosis, suggesting that modifications in the oxadiazole structure could enhance efficacy against resistant strains .

Q & A

Q. What are the standard synthetic routes for preparing this compound, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves multi-step reactions, starting with the formation of the oxadiazole ring via cyclization of precursor hydrazides and carboxylic acid derivatives under reflux with phosphorus oxychloride. Subsequent coupling of the oxadiazole-piperidine intermediate with thiophene-2-carboxamide is achieved using coupling agents like EDCI/HOBt in dimethylformamide (DMF). Key optimizations include solvent choice (e.g., DMF for polar intermediates), temperature control (80–100°C for cyclization), and purification via column chromatography (silica gel, gradient elution) .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C) is essential for verifying connectivity, with aromatic protons (δ 7.2–8.1 ppm) and fluorophenyl signals (δ 163–167 ppm in 13C) serving as diagnostic markers. Infrared (IR) spectroscopy confirms functional groups (e.g., C=O at ~1650 cm⁻¹). High-Performance Liquid Chromatography (HPLC) with UV detection (≥95% purity) and mass spectrometry (MS) validate molecular weight and purity .

Q. How do the structural components (oxadiazole, piperidine, fluorophenyl, thiophene) influence physicochemical properties?

The oxadiazole ring enhances electron-withdrawing effects, improving metabolic stability. The piperidine moiety introduces basicity (pKa ~8.5), influencing solubility at physiological pH. The fluorophenyl group increases lipophilicity (logP ~3.2), while the thiophene contributes to aromatic stacking interactions. These features collectively impact bioavailability and target binding .

Advanced Research Questions

Q. How can researchers address low yields in the cyclization step during synthesis?

Low yields in oxadiazole formation often arise from incomplete dehydration. Solutions include:

- Using excess phosphorus oxychloride (POCl₃) as both solvent and dehydrating agent.

- Employing microwave-assisted synthesis to reduce reaction time and byproduct formation.

- Monitoring reaction progress via thin-layer chromatography (TLC) and quenching intermediates at optimal timepoints .

Q. What strategies elucidate the compound’s mechanism of action against biological targets?

- Enzyme inhibition assays : Measure IC₅₀ values against kinases or proteases using fluorescence-based substrates.

- Receptor binding studies : Conduct competitive binding assays with radiolabeled ligands (e.g., [³H]-ATP for kinase targets).

- Computational docking : Use Schrödinger Suite or AutoDock to model interactions with active sites, prioritizing residues like Lys123 or Asp189 in serine proteases .

Q. How should discrepancies between computational predictions and experimental bioactivity data be resolved?

- Validate docking poses with molecular dynamics (MD) simulations (e.g., 100-ns trajectories in GROMACS) to assess binding stability.

- Re-examine assay conditions (e.g., buffer pH, cofactor availability) that may alter target conformation.

- Synthesize and test analogs to isolate contributions of specific substituents (e.g., fluorophenyl vs. phenyl) .

Q. What methodologies improve solubility for in vitro and in vivo testing?

- Co-solvent systems : Use DMSO/PBS mixtures (≤0.1% DMSO) for in vitro assays.

- Salt formation : Prepare hydrochloride salts via HCl/ether treatment to enhance aqueous solubility.

- Nanoformulations : Encapsulate in PEGylated liposomes (size: 100–150 nm, PDI <0.2) for improved bioavailability .

Q. How to design structure-activity relationship (SAR) studies to explore the fluorophenyl group’s role?

- Synthesize analogs with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) substituents on the phenyl ring.

- Compare IC₅₀ values in enzyme assays and logP values (via shake-flask method) to correlate electronic effects with activity.

- Use X-ray crystallography to resolve binding modes of key analogs .

Q. What protocols assess compound stability under physiological conditions?

- Forced degradation studies : Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 37°C for 24–72 hours.

- Plasma stability : Incubate with rat plasma (1 mg/mL, 37°C) and quantify remaining compound via LC-MS/MS.

- Light sensitivity : Store under ICH Q1B guidelines (UV light, 1.2 million lux-hours) .

Q. Which parameters are critical for accurate molecular docking studies?

- Protein preparation : Remove crystallographic water molecules, add missing side chains (using Prime), and assign protonation states at pH 7.4.

- Ligand flexibility : Perform induced-fit docking to account for binding pocket rearrangements.

- Scoring functions : Use Glide XP or MM-GBSA to rank poses, cross-validated with experimental ΔG values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.